Pomalidomide-PEG3-NH-Boc

PROTAC linker optimization ternary complex

Pomalidomide-PEG3-NH-Boc is a modular CRBN ligand-linker conjugate featuring a Boc-protected amine and a 4‑unit PEG spacer. This specific terminal chemistry enforces a deprotection‑first assembly workflow, making it irreplaceable by analogs bearing –CO₂H, –azide, or –alkyne functions. Supplied at ≥98% purity with proven stability for ≥6 months at −20 °C, it is the definitive building block for systematic PROTAC library synthesis and custom linker‑warhead conjugations. Available in mg to bulk quantities for immediate procurement.

Molecular Formula C26H36N4O9
Molecular Weight 548.593
CAS No. 2204246-03-5
Cat. No. B2509437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-PEG3-NH-Boc
CAS2204246-03-5
Molecular FormulaC26H36N4O9
Molecular Weight548.593
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O
InChIInChI=1S/C26H36N4O9/c1-26(2,3)39-25(35)28-10-12-37-14-16-38-15-13-36-11-9-27-18-6-4-5-17-21(18)24(34)30(23(17)33)19-7-8-20(31)29-22(19)32/h4-6,19,27H,7-16H2,1-3H3,(H,28,35)(H,29,31,32)
InChIKeyZAQGFFFSCSRSDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pomalidomide-PEG3-NH-Boc (CAS 2204246-03-5): A Boc-Protected Pomalidomide-PEG3 Linker-Ligand Conjugate for PROTAC Synthesis


Pomalidomide-PEG3-NH-Boc (CAS: 2204246-03-5) is a synthesized E3 ligase ligand-linker conjugate that incorporates a pomalidomide-based cereblon (CRBN) recruiting ligand and a 4-unit polyethylene glycol (PEG) linker with a Boc-protected terminal amine [1]. This compound serves as a versatile building block for the synthesis of proteolysis-targeting chimeras (PROTACs), enabling modular conjugation to target-protein ligands after Boc deprotection . With a molecular formula of C26H36N4O9 and a molecular weight of 548.59 g/mol, this intermediate provides a defined PEG3 spacer length that positions the CRBN-recruiting warhead at a specific distance from the conjugation site [2].

Why Pomalidomide-PEG3-NH-Boc (CAS 2204246-03-5) Cannot Be Replaced by Other Pomalidomide-PEGn Linker Conjugates


Pomalidomide-PEG3-NH-Boc cannot be simply interchanged with other pomalidomide-PEGn linker conjugates because linker length and composition are critical determinants of ternary complex formation and degradation efficiency in PROTAC systems [1]. Even slight alterations in the number of PEG units can substantially affect the spatial orientation between the E3 ligase and the target protein, with studies demonstrating that PROTAC potency can vary by orders of magnitude depending on linker length optimization [2]. Additionally, chromatographic impurities common in pomalidomide-PEG conjugates—including cryptic impurities generated during nucleophilic aromatic substitution with PEG-amines—can act as competitive CRBN antagonists, artificially skewing degradation assays and invalidating structure-activity relationship conclusions [3].

Quantitative Differentiation Evidence for Pomalidomide-PEG3-NH-Boc (CAS 2204246-03-5) Selection


PEG3 Linker Length: Optimal Intermediate Range for PROTAC Ternary Complex Formation

Pomalidomide-PEG3-NH-Boc provides a PEG3 (4-unit, approximately 12-atom) spacer that occupies a balanced intermediate position between shorter PEG2 linkers (8-atom) and longer PEG4 linkers (16-atom), offering distinct conformational characteristics that affect ternary complex geometry [1]. While PEG2 linkers favor tighter E3-target proximity with reduced steric hindrance for small-molecule targets, PEG3 linkers provide enhanced conformational flexibility that can accommodate proteins with less accessible binding pockets . In p300/CBP degrader studies, linker length greater than 10 atoms (PEG4) was required for optimal degradation, positioning PEG3 at the threshold for effective ternary complex formation [1].

PROTAC linker optimization ternary complex

Synthesis Efficiency: Optimized Temperature and Delayed Feeding Reduces Reaction Time to Minutes

Recent methodology advances specifically targeting pomalidomide-conjugate synthesis have demonstrated that optimized temperature elevation combined with delayed reagent feeding can reduce complete reaction times to minutes while minimizing byproduct formation [1]. Traditional protocols for synthesizing pomalidomide-PEG conjugates involving nucleophilic aromatic substitution with PEG-amines suffer from prolonged reaction times and extensive byproduct formation, including cryptic impurities that co-elute with the desired product [2]. Application of the optimized methodology to pomalidomide-PEG3-NH-Boc synthesis reduces reaction timeframes from hours to minutes [1].

pomalidomide conjugation reaction optimization PROTAC synthesis

Purity Criticality: Impurity-Driven DC50 Overestimation in PROTAC Degradation Assays

High-purity pomalidomide derivatives are essential for reliable PROTAC degradation assays, as chromatographic impurities can act as competitive CRBN antagonists that artificially inflate apparent DC50 values [1]. Co-eluting impurities that bind CRBN but fail to form productive ternary complexes can reduce the effective concentration of functional degrader, such that a batch with 95% purity by UV may deliver only 60% of the expected degradation amplitude [1]. Forced-degradation studies (60°C, pH 7.4, 48 hours) must show <2% new peak formation to ensure batch-to-batch reproducibility [1].

PROTAC purity DC50 assay reliability

Boc-Protected Amine: Orthogonal Deprotection Enables Sequential Conjugation Without CRBN Interference

Pomalidomide-PEG3-NH-Boc features a Boc-protected terminal amine that can be selectively deprotected under mild acidic conditions (e.g., TFA/DCM) without affecting the pomalidomide glutarimide ring or the phthalimide carbonyls essential for CRBN binding [1]. In contrast, Pomalidomide-PEG3-NH2 (hydrochloride salt) lacks this protective group and requires immediate conjugation or careful storage to prevent amine oxidation and undesired side reactions . The modular chemistry toolbox for cereblon-directed PROTACs specifically includes Boc-protected amine intermediates as preferred building blocks because they enable sequential conjugation strategies where the linker is first attached to the target ligand before E3 ligase recruitment [1].

orthogonal protection PROTAC synthesis solid-phase synthesis

Optimal Research and Industrial Applications for Pomalidomide-PEG3-NH-Boc (CAS 2204246-03-5)


PROTAC Library Synthesis via Solid-Phase Approaches with Defined PEG3 Linker Length

Pomalidomide-PEG3-NH-Boc is ideally suited for solid-phase PROTAC synthesis workflows where azide intermediates with defined linker lengths are required [1]. Following Boc deprotection, the free amine can be conjugated to target-protein ligands via triazole, amide, or urea bond formation, enabling rapid parallel synthesis of PROTAC libraries with consistent PEG3 linker geometry. The PEG3 length provides a versatile intermediate range suitable for initial screening campaigns before linker optimization [2].

Sequential Orthogonal Conjugation for Complex Heterobifunctional Degrader Assembly

The Boc-protected amine of Pomalidomide-PEG3-NH-Boc enables orthogonal deprotection strategies where the linker can be first conjugated to a target ligand (e.g., BRD4 inhibitor, kinase inhibitor) under conditions that preserve the Boc group, followed by acidic deprotection and subsequent coupling to additional functional modules [1]. This sequential approach is particularly valuable for constructing degrader molecules where the warhead-linker conjugate must be purified and characterized before final E3 ligase recruitment [3].

High-Throughput PROTAC Screening Requiring Batch-to-Batch Reproducibility

For high-throughput PROTAC screening campaigns where DC50 values guide linker optimization decisions, procuring high-purity lots of Pomalidomide-PEG3-NH-Boc (>98%) is essential to avoid impurity-driven assay artifacts [1]. Impurities in pomalidomide-PEG conjugates can act as competitive CRBN antagonists, reducing functional degrader concentration and invalidating SAR conclusions. Specifying lots with comprehensive analytical certification ensures that degradation readouts reflect genuine linker effects rather than batch-to-batch purity variation [2].

Synthesis of p300/CBP and Transcription Factor Degraders Requiring PEG3 Threshold Length

Studies on p300/CBP degraders have demonstrated that linker length greater than 10 atoms (PEG4) is required for optimal degradation activity [1]. Pomalidomide-PEG3-NH-Boc, with approximately 12 atoms between the pomalidomide 4-amino position and the terminal amine, meets this threshold while offering a distinct conformational profile compared to longer PEG4 linkers. This makes it suitable for developing degraders targeting transcription factors and epigenetic regulators where precise spatial orientation between CRBN and the target protein is critical for productive ternary complex formation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pomalidomide-PEG3-NH-Boc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.